molecular formula C20H14N2S2 B13146700 (1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate CAS No. 918503-12-5

(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate

Cat. No.: B13146700
CAS No.: 918503-12-5
M. Wt: 346.5 g/mol
InChI Key: ZNQXBAFJJVWQJY-UHFFFAOYSA-N
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Description

(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate is a complex organic compound that combines the structural features of 1,10-phenanthroline and benzenecarbodithioate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate typically involves the reaction of 1,10-phenanthroline with benzenecarbodithioic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the dithioate group to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dithioate group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, alcohols; reactions can be conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide, often under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their electronic and catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of metal-based drugs or as a probe for studying metal ion interactions in biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks or as a component in sensors and electronic devices.

Mechanism of Action

The mechanism of action of (1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate involves its ability to coordinate with metal ions through the nitrogen atoms of the 1,10-phenanthroline moiety and the sulfur atoms of the dithioate group. This coordination can lead to the formation of stable complexes that exhibit unique electronic, catalytic, or biological properties. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA or proteins in biological systems or catalyzing chemical reactions in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A well-known ligand in coordination chemistry, used to form complexes with various metal ions.

    Benzenecarbodithioate: A compound containing the dithioate group, used in the synthesis of other sulfur-containing organic compounds.

Uniqueness

(1,10-Phenanthrolin-5-yl)methyl benzenecarbodithioate is unique due to its combination of the 1,10-phenanthroline and benzenecarbodithioate moieties, which allows it to exhibit properties of both compounds. This dual functionality makes it a versatile ligand for forming metal complexes with potentially enhanced stability and reactivity compared to its individual components.

Properties

CAS No.

918503-12-5

Molecular Formula

C20H14N2S2

Molecular Weight

346.5 g/mol

IUPAC Name

1,10-phenanthrolin-5-ylmethyl benzenecarbodithioate

InChI

InChI=1S/C20H14N2S2/c23-20(14-6-2-1-3-7-14)24-13-16-12-15-8-4-10-21-18(15)19-17(16)9-5-11-22-19/h1-12H,13H2

InChI Key

ZNQXBAFJJVWQJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)SCC2=C3C=CC=NC3=C4C(=C2)C=CC=N4

Origin of Product

United States

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